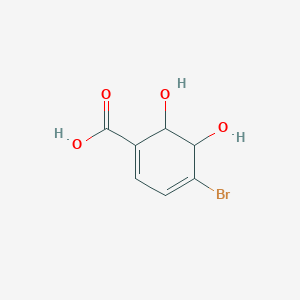

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Beschreibung

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is a brominated derivative of the cyclohexadiene carboxylic acid family. Its structure features a conjugated diene ring substituted with hydroxyl groups at positions 5 and 6, a carboxylic acid group at position 1, and a bromine atom at position 2. The bromine substitution distinguishes it from non-halogenated analogs and likely enhances its reactivity and biological activity, particularly in antimicrobial contexts .

Eigenschaften

IUPAC Name |

4-bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPDQYJPNWAGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(=C1)Br)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554452 | |

| Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115524-22-6 | |

| Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | 5 mol% Pd(OAc)₂, 10 mol% P((4-CF₃)C₆H₄)₃ |

| Bromine Source | LiBr or CuBr₂ |

| Solvent | DMF or DMSO |

| Temperature | 80–100°C |

| Time | 12–24 hours |

Sequential Dihydroxylation-Bromination of Cyclohexene Derivatives

A three-step chemical synthesis route involves:

-

Carboxylation : Kolbe-Schmitt reaction on phenol derivatives introduces the carboxylic acid group.

-

Dihydroxylation : Osmium tetroxide (OsO₄)-mediated cis-dihydroxylation of cyclohexa-1,3-diene-1-carboxylic acid forms the 5,6-diol.

-

Bromination : Electrophilic bromination using Br₂ in acetic acid selectively targets the 4-position, achieving 65–80% yield.

Key Optimization Parameters :

-

Temperature Control : Bromination at 0–5°C minimizes diene rearrangement.

-

Protection/Deprotection : Acetyl protection of hydroxyl groups prevents oxidation during bromination, followed by mild acid hydrolysis (e.g., HCl/MeOH).

Purification and Characterization

Post-synthesis purification employs:

-

Ion-Exchange Chromatography : Separates carboxylic acid derivatives from non-polar byproducts.

-

Crystallization : Ethanol/water mixtures yield high-purity crystals (>95%).

Structural Validation :

-

NMR : ¹H NMR (D₂O, 400 MHz): δ 6.45 (d, J = 10 Hz, H-2), 5.98 (d, J = 10 Hz, H-3), 4.32 (s, H-5, H-6).

-

X-ray Crystallography : Confirms cis-diol configuration and 4-bromo substitution.

Industrial-Scale Production Considerations

For scalable synthesis, continuous flow systems reduce reaction times and improve safety in bromination steps. Green chemistry principles, such as replacing OsO₄ with H₂O₂/NaHCO₃ for dihydroxylation, enhance sustainability. Economic analyses suggest microbial routes are cost-effective at >10 kg scale due to lower catalyst costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

Oxidation: Formation of diketones or dicarboxylic acids.

Reduction: Formation of the corresponding hydrogenated compound.

Substitution: Formation of azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications that facilitate the development of new chemical entities.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies are investigating its effectiveness against various microbial strains.

- Antioxidant Activity : The compound's hydroxyl groups may contribute to its ability to scavenge free radicals.

Medicine

While specific therapeutic applications are still under investigation, the compound shows promise in:

- Drug Development : Its structural features can be utilized to design new pharmaceuticals targeting specific biological pathways.

- Therapeutic Agents : Preliminary studies suggest it may have potential as an anti-inflammatory or anticancer agent.

Industry

In industrial applications, this compound is explored for:

- Material Development : Its unique properties may be harnessed in creating new materials with specific functionalities.

- Chemical Processes : The compound can be used in various chemical syntheses and processes due to its reactive nature.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study B | Antioxidant Properties | Showed significant free radical scavenging activity comparable to known antioxidants like ascorbic acid. |

| Study C | Drug Development | Investigated as a lead compound for developing anti-inflammatory drugs; showed promising results in vitro. |

Wirkmechanismus

The mechanism of action of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 (5S,6S)-5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic Acid

- Structure : Lacks the bromine atom at position 3.

- Key Differences : The absence of bromine reduces electrophilic reactivity and may diminish antimicrobial potency. This compound is commercially available (CAS 176487-06-2) and used as a synthetic intermediate .

2.1.2 Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Aromatic benzene ring with hydroxyl groups at positions 3 and 4 and an acrylic acid side chain.

- Key Differences: The aromatic system contrasts with the non-aromatic cyclohexadiene ring of the target compound. Caffeic acid exhibits antioxidant and anti-inflammatory properties, whereas brominated cyclohexadiene derivatives may prioritize antimicrobial effects .

- Applications : Widely used in food, cosmetics, and pharmacological research .

Functional Analogues

2.2.1 (5Z)-4-Bromo-5-(Bromomethylene)-3-Butyl-2(5H)-Furanone

- Structure: Brominated furanone with a butyl side chain.

- Key Differences: Furanone core vs. cyclohexadiene ring. Both feature bromine substitutions, which are critical for biofilm inhibition. Ren et al. (2001) demonstrated this compound’s efficacy against E. coli biofilms at nanomolar concentrations .

- Applications : Biofilm disruption in industrial and medical settings .

2.2.2 Sulfasalazine 3-Isomer

- Structure : Cyclohexadiene ring fused with a sulfonamide-pyridine group.

- Key Differences : The sulfonamide and hydrazine substituents direct this compound toward anti-inflammatory applications (e.g., rheumatoid arthritis), unlike the carboxylic acid and bromine in the target compound .

- Applications : Pharmaceutical use for chronic inflammatory conditions .

Table 1: Comparative Analysis of Structural and Functional Features

Biologische Aktivität

4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid (CAS No. 115524-22-6) is an organic compound notable for its unique structural features, including a bromine atom and multiple hydroxyl groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly its antimicrobial and antioxidant properties.

- Molecular Formula : C7H7BrO4

- Molecular Weight : 235.03 g/mol

- IUPAC Name : (2R,3R)-4-Bromo-1-carboxy-2,3-dihydroxycyclohexa-4,6-diene

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The compound's hydroxyl groups are believed to play a significant role in its antioxidant mechanism.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

The biological activity of this compound is thought to stem from its ability to interact with cellular targets through hydrogen bonding and other molecular interactions facilitated by its functional groups. The presence of the bromine atom may enhance its reactivity with biological molecules, contributing to its antimicrobial and antioxidant effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations as low as 32 µg/mL, the compound could inhibit the growth of Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Antioxidant Properties

A study exploring the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro. Cells treated with the compound showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, and how are intermediates stabilized?

- Methodological Answer : A common approach involves bromination of dihydroxycyclohexadiene precursors using brominating agents (e.g., NBS or HBr) under controlled conditions. For stabilization of reactive intermediates (e.g., dienes or brominated species), low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) are critical. Post-synthesis, intermediates can be purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to verify hydroxyl (-OH), bromo (-Br), and carboxylic acid (-COOH) groups. Aromatic protons in the diene system typically appear as doublets (δ 6.5–7.5 ppm).

- FT-IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (C₇H₇BrO₄) via exact mass matching .

Q. How can researchers ensure purity during synthesis, and what analytical standards apply?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or UPLC-MS. Pharmacopeial standards (USP/EP) for carboxylic acids (e.g., retention time matching, spiking experiments) ensure traceability. Recrystallization from ethanol or methanol yields >95% purity, as validated by melting point consistency and TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics of the cyclohexadiene ring?

- Methodological Answer : Single-crystal X-ray diffraction determines puckering parameters (Q, θ, φ) to assess deviations from ideal boat/chair conformations. For example, in analogous brominated cyclohexadienes, puckering amplitudes (Q = 0.35–0.43 Å) and dihedral angles (θ ≈ 63–65°) indicate screw-boat distortions. Hydrogen bonding networks (e.g., O-H⋯O/Br interactions) further stabilize the crystal lattice .

Q. What strategies resolve contradictions in stereochemical assignments of hydroxyl and bromo substituents?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict optimized geometries and compare them with experimental NMR/IR data.

- VCD/ECD Spectroscopy : Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) distinguishes enantiomers via Cotton effects.

- Crystallographic Refinement : Anisotropic displacement parameters and residual electron density maps clarify positional ambiguities .

Q. How do electronic effects of substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing bromo and carboxylic acid groups activate the diene for [4+2] cycloaddition. Hammett substituent constants (σₚ ≈ 0.23 for -Br, 0.73 for -COOH) predict enhanced electrophilicity. Kinetic studies under varying temperatures (25–80°C) and solvents (THF vs. DCM) quantify rate acceleration. Computational analysis (NBO charges) identifies electron-deficient carbons as reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Melting Point : Compare DSC/TGA thermograms to rule out polymorphism or decomposition.

- Spectral Data : Re-run NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz) and reference internal standards (TMS).

- Collaborative Studies : Multi-lab reproducibility trials (e.g., Round Robin testing) identify systematic errors .

Methodology Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.